molecular formula C16H13N3O3S2 B4745317 N-(6-nitro-1,3-benzothiazol-2-yl)-3-(phenylthio)propanamide

N-(6-nitro-1,3-benzothiazol-2-yl)-3-(phenylthio)propanamide

Cat. No.: B4745317
M. Wt: 359.4 g/mol
InChI Key: ZNXDXNWMVKHQRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nitrogen fertilizers are essential for crop growth and yield, but their excessive use can have adverse effects on the environment. The use of NBPT as a nitrogen stabilizer has been proposed to reduce the loss of nitrogen from the soil and increase the efficiency of nitrogen fertilizers. NBPT is a white crystalline solid that is insoluble in water but soluble in organic solvents. Its chemical structure consists of a benzothiazole ring, a phenylthio group, and a propanamide group.

Mechanism of Action

The mechanism of action of NBPT involves the formation of a stable complex with the urease enzyme. NBPT binds to the active site of the urease enzyme, inhibiting its activity and preventing the hydrolysis of urea to ammonia. This results in a slower release of nitrogen from the soil and a more prolonged availability of nitrogen for plant uptake.
Biochemical and Physiological Effects:
NBPT has been shown to have minimal effects on the biochemical and physiological processes of plants. Studies have reported that NBPT does not affect the growth, yield, or quality of crops when applied at recommended rates. However, excessive use of NBPT can lead to nitrogen deficiency in plants, as it reduces the availability of nitrogen in the soil.

Advantages and Limitations for Lab Experiments

NBPT has several advantages for lab experiments, including its stability, solubility in organic solvents, and ease of synthesis. However, its insolubility in water can limit its use in certain experiments. Additionally, the high cost of NBPT can be a limitation for its use in large-scale experiments.

Future Directions

Several future directions can be explored in the field of NBPT research. These include the development of new synthesis methods to improve the yield and purity of NBPT, the investigation of its effects on different crop species and soil types, and the exploration of its potential for use in organic farming. Additionally, the development of new nitrogen stabilizers with improved efficiency and environmental sustainability can be an exciting area of research.
In conclusion, NBPT is a promising nitrogen stabilizer that has gained significant attention in the field of agriculture. Its ability to reduce the loss of nitrogen from the soil and improve the efficiency of nitrogen fertilizers makes it an attractive option for sustainable agriculture. Further research is needed to explore its potential for use in different crop species and soil types and to develop new nitrogen stabilizers with improved efficiency and environmental sustainability.

Scientific Research Applications

NBPT has been extensively studied for its ability to improve the efficiency of nitrogen fertilizers. Several studies have shown that NBPT can reduce the loss of nitrogen from the soil by inhibiting the activity of the urease enzyme, which is responsible for the hydrolysis of urea to ammonia. NBPT forms a stable complex with the urease enzyme, thereby inhibiting its activity and reducing the conversion of urea to ammonia. This results in a slower release of nitrogen from the soil and a more prolonged availability of nitrogen for plant uptake.

Properties

IUPAC Name

N-(6-nitro-1,3-benzothiazol-2-yl)-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S2/c20-15(8-9-23-12-4-2-1-3-5-12)18-16-17-13-7-6-11(19(21)22)10-14(13)24-16/h1-7,10H,8-9H2,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNXDXNWMVKHQRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCC(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(6-nitro-1,3-benzothiazol-2-yl)-3-(phenylthio)propanamide
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